molecular formula C13H17N3O5 B1612769 5-(1-Propynyl)-2'-o-methylcytidine CAS No. 179817-96-0

5-(1-Propynyl)-2'-o-methylcytidine

Cat. No.: B1612769
CAS No.: 179817-96-0
M. Wt: 295.29 g/mol
InChI Key: RDNYOZGTGXUIIY-DNRKLUKYSA-N
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Description

5-(1-Propynyl)-2’-o-methylcytidine is a chemically modified nucleoside that has garnered significant interest in the fields of molecular biology and medicinal chemistry. This compound is a derivative of cytidine, where the hydrogen atom at the 5-position of the cytosine ring is replaced with a 1-propynyl group, and the hydroxyl group at the 2’ position of the ribose sugar is methylated. These modifications enhance the stability and binding affinity of nucleic acids, making 5-(1-Propynyl)-2’-o-methylcytidine a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propynyl)-2’-o-methylcytidine typically involves the following steps:

    Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of ribose are protected using silyl or acetal groups to prevent unwanted reactions during the subsequent steps.

    Formation of the 1-Propynyl Group: The 1-propynyl group is introduced at the 5-position of the cytosine ring through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.

    Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group of the ribose is methylated using methyl iodide in the presence of a base such as sodium hydride.

    Deprotection: The protecting groups on the ribose are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of 5-(1-Propynyl)-2’-o-methylcytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propynyl)-2’-o-methylcytidine undergoes various chemical reactions, including:

    Oxidation: The 1-propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding saturated derivatives.

    Substitution: The 1-propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated nucleoside derivatives.

    Substitution: Formation of various substituted nucleosides.

Scientific Research Applications

5-(1-Propynyl)-2’-o-methylcytidine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified oligonucleotides with enhanced stability and binding affinity.

    Biology: Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene silencing.

    Medicine: Investigated for its potential in therapeutic applications, including the development of antiviral and anticancer agents.

    Industry: Utilized in the production of diagnostic probes and biosensors.

Mechanism of Action

The mechanism of action of 5-(1-Propynyl)-2’-o-methylcytidine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting nucleic acid structures. The 1-propynyl group increases hydrophobic interactions, while the methylation at the 2’-position reduces susceptibility to enzymatic degradation. These modifications improve the overall stability and efficacy of nucleic acid-based therapeutics and diagnostics.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Propynyl)-2’-deoxyuridine: Similar in structure but lacks the 2’-methyl group.

    5-Methyl-2’-deoxycytidine: Contains a methyl group at the 5-position instead of the 1-propynyl group.

    2’-O-Methylcytidine: Lacks the 1-propynyl group but has a methyl group at the 2’-position.

Uniqueness

5-(1-Propynyl)-2’-o-methylcytidine is unique due to the combined presence of the 1-propynyl group and the 2’-methyl group. This dual modification enhances the stability and binding affinity of nucleic acids more effectively than either modification alone, making it a valuable tool in various scientific and therapeutic applications.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYOZGTGXUIIY-DNRKLUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609243
Record name 2'-O-Methyl-5-prop-1-yn-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179817-96-0
Record name 2'-O-Methyl-5-prop-1-yn-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Propynyl)-2'-o-methylcytidine
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5-(1-Propynyl)-2'-o-methylcytidine
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5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 4
5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 5
5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 6
5-(1-Propynyl)-2'-o-methylcytidine

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